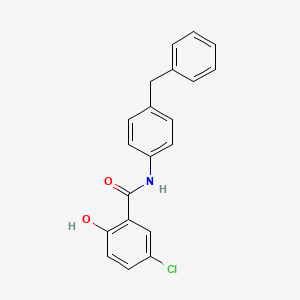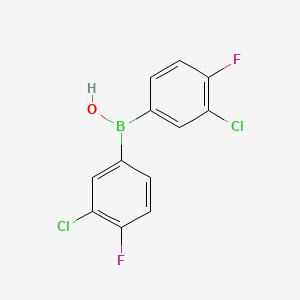![molecular formula C27H50OSi B12598116 tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane CAS No. 649561-44-4](/img/structure/B12598116.png)
tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a dimethylsilane moiety, and a long carbon chain with two triple bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane typically involves the reaction of a suitable alkyne precursor with a tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane can undergo various chemical reactions, including:
Oxidation: The triple bonds in the carbon chain can be oxidized to form diketones or other oxygenated products.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
Tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
Biology: The compound can be used in the synthesis of bioactive molecules, which can be studied for their biological effects.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the triple bonds and the silyl group, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
(6-Bromohexyloxy)-tert-butyldimethylsilane: This compound has a similar structure but with a bromohexyl group instead of the henicosa-6,9-diyn-11-yl group.
tert-Butyl 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]phenylcarbamate: Another compound with a tert-butyl group, used in different chemical contexts.
Propiedades
Número CAS |
649561-44-4 |
|---|---|
Fórmula molecular |
C27H50OSi |
Peso molecular |
418.8 g/mol |
Nombre IUPAC |
tert-butyl-[(11R)-henicosa-6,9-diyn-11-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C27H50OSi/c1-8-10-12-14-16-18-20-22-24-26(28-29(6,7)27(3,4)5)25-23-21-19-17-15-13-11-9-2/h26H,8-16,18,20-22,24H2,1-7H3/t26-/m1/s1 |
Clave InChI |
VXOKOLJBNUBNFB-AREMUKBSSA-N |
SMILES isomérico |
CCCCCCCCCC[C@H](C#CCC#CCCCCC)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCCCCCCCCCC(C#CCC#CCCCCC)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)

![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)


![Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester](/img/structure/B12598062.png)
![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B12598076.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane](/img/structure/B12598084.png)

![6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12598100.png)
![[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene](/img/structure/B12598105.png)

![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)
![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)
